molecular formula C6H12ClNO4S B2551804 Methyl 1,1-dioxo-1,3-thiazinane-4-carboxylate;hydrochloride CAS No. 2305254-71-9

Methyl 1,1-dioxo-1,3-thiazinane-4-carboxylate;hydrochloride

Cat. No.: B2551804
CAS No.: 2305254-71-9
M. Wt: 229.68
InChI Key: YLAWCLOXSPQMDO-UHFFFAOYSA-N
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Description

Methyl 1,1-dioxo-1,3-thiazinane-4-carboxylate hydrochloride is a heterocyclic compound featuring a six-membered thiazinane ring with a sulfone (1,1-dioxo) group, a methyl carboxylate ester at position 4, and a hydrochloride salt. Its molecular formula is C₆H₁₂ClNO₄S, with a molecular weight of 229.68 g/mol .

Properties

IUPAC Name

methyl 1,1-dioxo-1,3-thiazinane-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S.ClH/c1-11-6(8)5-2-3-12(9,10)4-7-5;/h5,7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAWCLOXSPQMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCS(=O)(=O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,1-dioxo-1,3-thiazinane-4-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiazine derivative with methyl chloroformate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dioxo-1,3-thiazinane-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazine derivatives .

Scientific Research Applications

Analgesic Properties

Research has demonstrated that derivatives of methyl 1,1-dioxo-1,3-thiazinane-4-carboxylate exhibit notable analgesic effects. A study highlighted that certain synthesized compounds were more effective in inhibiting thermal pain responses compared to established analgesics like piroxicam and meloxicam. The findings suggest that these derivatives could serve as potent alternatives for pain management .

Antitumor Activity

Recent investigations into the compound's derivatives have indicated potential antitumor properties. For instance, novel derivatives synthesized from related thiazine structures have shown cytotoxic effects against cancer cell lines, suggesting their utility in developing new cancer therapies . These studies emphasize the need for further exploration into the structure-activity relationships to enhance efficacy.

Cannabinoid Activity

Some derivatives of methyl 1,1-dioxo-1,3-thiazinane-4-carboxylate have been evaluated for their activity on cannabinoid receptors. These compounds displayed varying degrees of agonistic and antagonistic properties, indicating their potential as therapeutic agents in managing conditions related to the endocannabinoid system .

Comparative Analysis of Derivatives

To better understand the applications of methyl 1,1-dioxo-1,3-thiazinane-4-carboxylate and its derivatives, a comparison table is provided below:

Compound Biological Activity Efficacy Reference
Methyl 1,1-dioxo-1,3-thiazinane-4-carboxylateAnalgesicHigher than piroxicam
Thiazine derivative AAntitumorSignificant cytotoxicity
Thiazine derivative BCannabinoid agonistModerate activity

Case Study 1: Analgesic Efficacy

In a controlled animal study assessing the analgesic properties of methyl 1,1-dioxo-1,3-thiazinane-4-carboxylate derivatives, researchers found that specific substitutions at the benzene ring enhanced pain relief compared to standard treatments. This suggests a promising avenue for developing new analgesics with fewer side effects .

Case Study 2: Antitumor Potential

Another study focused on a series of synthesized thiazine derivatives showed promising results against chronic myelogenous leukemia cells. The compounds exhibited selective cytotoxicity and were less toxic to normal cells, indicating their potential as targeted cancer therapies .

Mechanism of Action

The mechanism of action of Methyl 1,1-dioxo-1,3-thiazinane-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 1,1-dioxo-1,3-thiazinane-4-carboxylate hydrochloride with related compounds in terms of molecular structure, synthesis, and functional properties.

Molecular Structure and Functional Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Reference
Methyl 1,1-dioxo-1,3-thiazinane-4-carboxylate hydrochloride C₆H₁₂ClNO₄S 229.68 Sulfone, carboxylate ester, hydrochloride Six-membered thiazinane ring
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate C₁₀H₁₀ClN₃O₄S₂ 335.79 Benzodithiazine, hydrazino, sulfone Fused bicyclic aromatic system
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide C₁₃H₁₆BrNO₃S 354.24 Bromophenoxy, sulfone Substituted thiazinane with bulky aryloxy group
Methyl 4-hydroxy-2-methoxycarbonyl-methyl-1,1-dioxo-1,2-dihydro-1λ⁶,2-benzothiazine-3-carboxylate C₁₃H₁₃NO₇S 327.30 Benzothiazine, hydroxyl, carboxylate Fused bicyclic system with hydrogen bonding

Key Observations :

  • The target compound’s thiazinane core distinguishes it from benzodithiazines (e.g., ) and benzothiazines (e.g., ), which feature fused aromatic systems.
  • The hydrochloride salt enhances solubility compared to neutral analogs like 4-bromo-3,5-dimethylphenoxy derivatives () .
  • Sulfone groups are common across all analogs, influencing electronic properties and stability.
Physicochemical and Crystallographic Properties
  • For example, methyl 4-hydroxy-1,1-dioxo-benzothiazine-3-carboxylate forms intramolecular O–H⋯O bonds and 3D networks via C–H⋯O interactions .
  • Solubility : The hydrochloride salt likely improves aqueous solubility compared to neutral thiazinanes (e.g., compound 35 in ).

Biological Activity

Methyl 1,1-dioxo-1,3-thiazinane-4-carboxylate; hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Methyl 1,1-dioxo-1,3-thiazinane-4-carboxylate; hydrochloride has been investigated for various biological activities, including:

  • Antimicrobial Properties : Studies indicate that this compound exhibits notable antibacterial activity against a range of pathogens.
  • Anticancer Effects : Research suggests potential anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Anti-inflammatory Activity : It has shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

The biological effects of methyl 1,1-dioxo-1,3-thiazinane-4-carboxylate; hydrochloride are primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.
  • Receptor Modulation : The compound can alter receptor activity, impacting various signaling pathways associated with inflammation and immune responses.

Antimicrobial Activity

Research has demonstrated that methyl 1,1-dioxo-1,3-thiazinane-4-carboxylate; hydrochloride possesses significant antimicrobial activity. In vitro studies have shown:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.4 µM
Escherichia coli16.4 µM
Klebsiella pneumoniae16.5 µM
Bacillus cereus16.1 µM

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria .

Anticancer Studies

In vitro studies have reported that methyl 1,1-dioxo-1,3-thiazinane-4-carboxylate; hydrochloride can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : The compound triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

Case studies have highlighted its potential as a therapeutic agent in cancer treatment. For example, a study involving MCF-7 cells showed a dose-dependent increase in apoptosis rates when treated with the compound .

Anti-inflammatory Properties

The anti-inflammatory effects of methyl 1,1-dioxo-1,3-thiazinane-4-carboxylate; hydrochloride have been evaluated through various assays:

  • In Vivo Models : Animal models of inflammation demonstrated reduced edema and inflammatory cytokine levels upon treatment with the compound.
  • Mechanistic Insights : The compound appears to inhibit the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines.

Q & A

Q. Advanced: How can researchers resolve discrepancies in purity or polymorph identification during synthesis?

Answer :

  • Use differential scanning calorimetry (DSC) to detect polymorphic transitions and thermogravimetric analysis (TGA) to assess solvent retention.
  • For crystallographic conflicts (e.g., dihedral angle variations between asymmetric unit molecules), refine data using SHELXL with constraints for hydrogen atoms (e.g., Uiso(H)=1.2Ueq(C)U_{iso}(H) = 1.2U_{eq}(C) for aromatic H) and validate via R-factor convergence .

Basic: What crystallographic techniques are essential for resolving the compound’s structure?

Q. Answer :

  • Data Collection : Use Mo-Kα radiation (λ=0.71073\lambda = 0.71073 Å) for single-crystal diffraction. Asymmetric units often contain multiple independent molecules (e.g., two molecules with dihedral angles of 14.18° and 18.40° in benzothiazine analogs) .
  • Refinement : SHELXL is standard for small-molecule refinement. Key steps include:
    • Idealizing C–H distances (0.95–0.99 Å for aromatic/methylene groups).
    • Refining O–H hydrogen atoms isotropically after locating them in difference Fourier maps .

Q. Advanced: How to address challenges in hydrogen atom placement during refinement?

Answer :

  • For disordered H atoms (e.g., in hydroxyl groups), apply riding models with Uiso(H)=1.5Ueq(O)U_{iso}(H) = 1.5U_{eq}(O).
  • Use WinGX for visualizing hydrogen bonds (e.g., O–H⋯O and C–H⋯O interactions forming 3D networks) and validate geometry with PLATON .

Basic: How does hydrogen bonding influence the compound’s stability and reactivity?

Q. Answer :

  • Intramolecular bonds : O–H⋯O interactions create six-membered rings, stabilizing conformations (e.g., in benzothiazine derivatives) .
  • Intermolecular bonds : C–H⋯O and O–H⋯O bonds form 3D networks, affecting solubility and crystallization behavior. For example, hydrogen bond lengths of 2.70–2.85 Å are typical in similar compounds .

Q. Advanced: How can graph set analysis (GSA) quantify hydrogen bonding patterns?

Answer :

  • Assign graph sets (e.g., DD, RR, or SS descriptors) to categorize hydrogen bond motifs. For instance, a D(6)D(6) descriptor denotes a six-membered intramolecular ring.
  • Compare with Etter’s rules to predict packing efficiency and polymorphism risks .

Basic: What conformational features are critical for the compound’s bioactivity?

Q. Answer :

  • Ring puckering : The thiazinane ring’s chair or boat conformation impacts steric accessibility. Puckering amplitudes (qq) and phase angles (φφ) derived from Cremer-Pople coordinates can quantify deviations from planarity .
  • Substituent orientation : Methoxycarbonyl groups often adopt perpendicular orientations (e.g., 85.81° relative to the thiazine ring), influencing steric interactions .

Q. Advanced: How to resolve discrepancies in puckering parameters between computational and experimental data?

Answer :

  • Perform DFT geometry optimization (e.g., B3LYP/6-31G**) and compare with crystallographic puckering coordinates.
  • Use Mercury software to overlay experimental and theoretical structures, identifying steric clashes or electrostatic mismatches .

Basic: How to validate the compound’s structural data against conflicting literature?

Q. Answer :

  • Cross-check unit cell parameters (e.g., V=1399.2(4)V = 1399.2(4) ų) and space group (e.g., P1) with Cambridge Structural Database entries.
  • Validate hydrogen bond metrics (e.g., D–A distances) against Etter’s donor-acceptor guidelines .

Q. Advanced: What statistical tools can identify systematic errors in crystallographic data?

Answer :

  • Use RATIO analysis in SHELXL to detect outliers in Fo/Fc|F_o|/|F_c| ratios.
  • Apply Hirshfeld surface analysis (CrystalExplorer) to visualize intermolecular interactions and identify over-constrained refinement models .

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